4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (abbreviated as TFMP ) is a pyridine derivative. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of fluorine and the pyridine moiety contributes to its distinctive physical and chemical properties.
Synthesis Analysis
TFMP can be synthesized by trifluoromethylation of 4-iodobenzene . The introduction of a trifluoromethyl group to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and reaction temperature, although some multi-chlorinated by-products may form .
Molecular Structure Analysis
The molecular formula of TFMP is C6H3ClF3N, with a molecular weight of 147.0979 g/mol. Its chemical structure consists of a chlorinated pyridine ring with a trifluoromethyl substituent .
Chemical Reactions Analysis
TFMP derivatives are used in agrochemicals and pharmaceuticals. They exhibit unique biological activities due to the combination of fluorine’s physicochemical properties and the pyridine moiety . Specific synthetic methods introduce TFMP groups into other molecules, such as via exchange between chlorine and fluorine atoms or assembly from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Chemical Intermediates
- 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and related compounds are key intermediates in organic synthesis. For instance, they are used in the synthesis of highly efficient herbicides, like trifloxysulfuron, through a process involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
In Medicinal Chemistry
- This compound is utilized in synthesizing new heterocycle-based molecules, showing potential for developing anti-cancerous drugs. An example is the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which forms a stable complex with human alpha9 nicotinic acetylcholine receptor antagonist (P. Murthy et al., 2017).
Material Science and Catalysis
- Compounds containing 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structures are used in the development of materials with special properties like photoluminescent and magnetic properties. An example is the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes (F. Pointillart et al., 2009).
Advanced Organic Reactions
- It's also involved in advanced organic reactions such as the synthesis of polycyclic systems through cationic cascades terminated by a sulfonamide group (Charlotte M. Haskins & D. Knight, 2002).
Antimicrobial Activities
- Research on derivatives of this compound, like 2-Chloro-6-(trifluoromethyl)pyridine, has shown antimicrobial activities and interactions with DNA. This highlights its potential use in medical applications (M. Evecen et al., 2017).
Environmental and Green Chemistry
- The compound and its derivatives find applications in environmentally friendly chemistry. For instance, in the synthesis of 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in 2,2,2-trifluoroethanol, highlighting a high-yielding and operationally simple protocol in an eco-friendly solvent (Samad Khaksar & Milad Gholami, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCMQSPOHRVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469716 | |
Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
869335-75-1 | |
Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869335-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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